

3-Amino-4-nitrophenol solubility in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-nitrophenol

Cat. No.: B174573

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **3-Amino-4-nitrophenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Amino-4-nitrophenol** in various solvents. Due to the limited availability of quantitative solubility data for **3-Amino-4-nitrophenol**, this document primarily presents data for its isomer, 4-Amino-3-nitrophenol, to serve as a valuable reference point. This guide also outlines detailed experimental protocols for solubility determination and includes visualizations to illustrate key workflows.

Solubility Data

Quantitative solubility data for **3-Amino-4-nitrophenol** is not readily available in published literature. However, data for the closely related isomer, 4-Amino-3-nitrophenol, provides useful insights into its likely solubility characteristics in a range of solvents. The following table summarizes the available quantitative and qualitative solubility data for 4-Amino-3-nitrophenol.

Table 1: Solubility of 4-Amino-3-nitrophenol in Various Solvents

Solvent	Temperature (°C)	Solubility	Data Type
Water	20 ± 0.5	1.79 ± 0.08 g/L	Quantitative[1]
Ethanol	Not Specified	>1 g/100 mL, <10 g/100 mL	Semi-quantitative[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	>20 g/100 mL	Semi-quantitative[1]
Methanol	Not Specified	Soluble	Qualitative[2]
Isopropanol	Not Specified	Soluble	Qualitative[2]
Acetone	Not Specified	Soluble	Qualitative[2]
Chloroform	Not Specified	Soluble	Qualitative[2]
Methylene Chloride	Not Specified	Soluble	Qualitative[2]
Xylene	Not Specified	Soluble	Qualitative[2]
Benzene	Not Specified	Soluble	Qualitative[2]
Diethyl Ether	Not Specified	Soluble	Qualitative[2]

It is important to note that while isomers can have similar solubility profiles, they are not identical. Therefore, the data in Table 1 should be used as an estimation for the solubility of **3-Amino-4-nitrophenol**.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like **3-Amino-4-nitrophenol**.

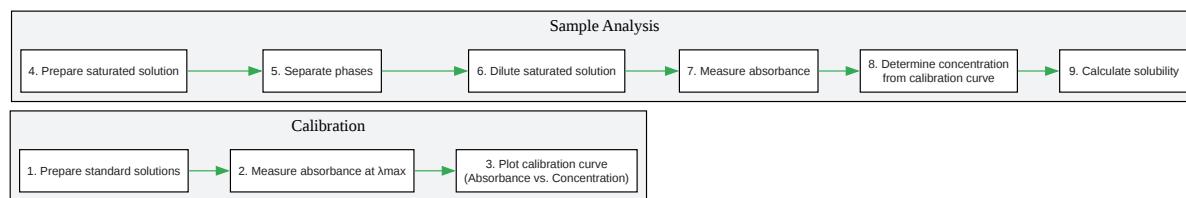
Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

- Sample Preparation: Accurately weigh a sample of **3-Amino-4-nitrophenol**.
- Equilibration: Add an excess amount of the **3-Amino-4-nitrophenol** to a known volume or mass of the desired solvent in a sealed container. The container is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.
- Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.
- Solute Quantification: A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
- Data Analysis: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in units such as grams of solute per 100 grams of solvent (g/100g) or moles of solute per liter of solution (mol/L).

[Click to download full resolution via product page](#)

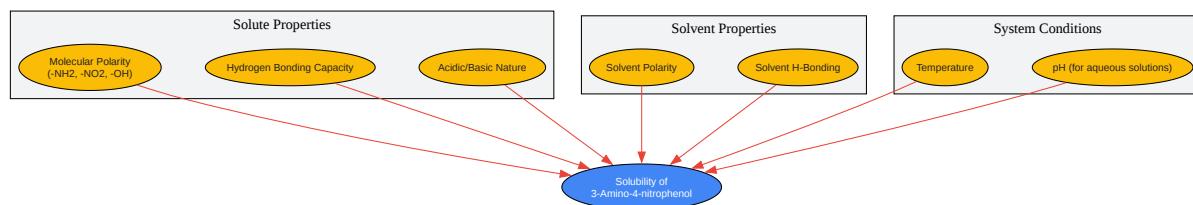

Gravimetric Method Workflow

UV/Vis Spectroscopy Method

For compounds that have a chromophore and absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and efficient method for determining solubility.

Methodology:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **3-Amino-4-nitrophenol** of known concentrations in the solvent of interest.
- Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
- Equilibration: Prepare a saturated solution of **3-Amino-4-nitrophenol** in the same manner as for the gravimetric method (addition of excess solute to the solvent and equilibration at a constant temperature).
- Phase Separation: Separate the saturated supernatant from the undissolved solid by filtration or centrifugation, ensuring the temperature is maintained.
- Sample Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at λ_{max} .
- Solubility Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.


[Click to download full resolution via product page](#)

UV/Vis Spectroscopy Method Workflow

Factors Influencing Solubility

The solubility of **3-Amino-4-nitrophenol** is governed by several factors, primarily the chemical nature of the solvent and the physical conditions of the system.

- Polarity:** As a polar molecule containing amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups, **3-Amino-4-nitrophenol** is expected to be more soluble in polar solvents. These functional groups can participate in hydrogen bonding with protic solvents (e.g., water, ethanol) and strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, acetone).
- Temperature:** The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with an increase in temperature. It is crucial to control and report the temperature at which solubility is measured.
- pH:** The amino group in **3-Amino-4-nitrophenol** is basic, while the phenolic hydroxyl group is weakly acidic. Therefore, the solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In strongly basic solutions, the hydroxyl group can be deprotonated, also leading to increased solubility.

[Click to download full resolution via product page](#)

Factors Influencing Solubility

Conclusion

This technical guide has summarized the available solubility information for 4-Amino-3-nitrophenol as a proxy for **3-Amino-4-nitrophenol** and provided detailed experimental protocols for its determination. The solubility of this compound is influenced by solvent polarity, temperature, and pH. For drug development and research applications, it is highly recommended to experimentally determine the solubility of **3-Amino-4-nitrophenol** in the specific solvent systems of interest using the methodologies outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ec.europa.eu [ec.europa.eu]
- 2. 4-Amino-3-nitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [3-Amino-4-nitrophenol solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b174573#3-amino-4-nitrophenol-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com